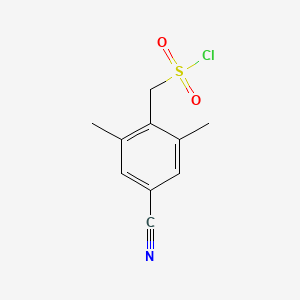

(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2126178-21-8 . It has a molecular weight of 243.71 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

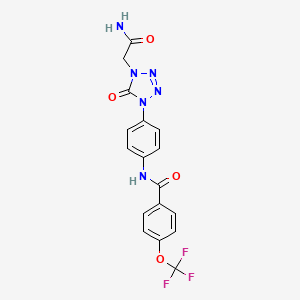

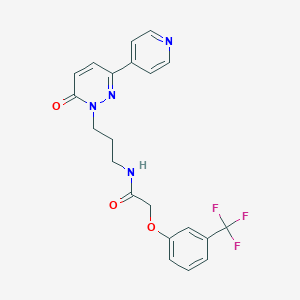

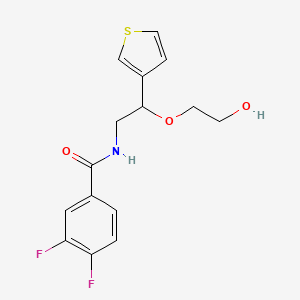

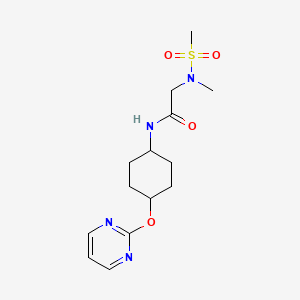

Molecular Structure Analysis

The IUPAC Name for this compound is (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride . Its Inchi Code is 1S/C10H10ClNO2S/c1-7-3-9 (5-12)4-8 (2)10 (7)6-15 (11,13)14/h3-4H,6H2,1-2H3 .Physical And Chemical Properties Analysis

The compound “(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride” is a powder . It has a molecular weight of 243.71 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications

Improved Synthesis Techniques

Research has shown the use of methanesulfonic acid and related compounds as solvents and catalysts in synthesis processes, such as the improved preparation of indenes and indanones with enhanced overall yields. This application suggests that similar sulfonyl chloride compounds could be utilized in optimizing synthesis pathways for various organic compounds (Camps et al., 1984).

Chemical Transformations and Reagents

Dimethyl sulfoxide/oxalyl chloride has been described as a useful reagent for sulfenyletherification, where methanesulfenyl chloride plays a crucial role. This indicates the utility of sulfonyl chlorides in facilitating chemical transformations, suggesting potential applications for (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride in similar reactions (Gao et al., 2018).

Advanced Material Synthesis

Sulfonyl chlorides, including methanesulfonyl chloride, have been employed in the synthesis of advanced materials and intermediates for biologically active compounds. For instance, the preparation of methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 illustrates the compound's role in producing isotopically labeled materials, which are invaluable in research and development (Hanai & Okuda, 1977).

Analytical Chemistry Applications

Methanesulfonic acid and related compounds have been highlighted for their roles in the electrospray ionization process, particularly for the analysis of hydrophobic compounds. This underscores the potential of sulfonyl chlorides in improving analytical techniques, especially in mass spectrometry, to enhance solubility and detection of challenging compounds (Szabó & Kele, 2001).

Molecular Structure Studies

Studies on the molecular structure of methane sulfonyl chloride using electron diffraction reveal detailed geometrical parameters, illustrating the compound's utility in fundamental chemical research to understand molecular geometries and bonding (Hargittai & Hargittai, 1973).

Safety and Hazards

The compound “(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride” is associated with certain hazards. The safety information includes pictograms GHS05, GHS07 . The signal word for this compound is "Danger" . Hazard statements include H302, H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .

properties

IUPAC Name |

(4-cyano-2,6-dimethylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c1-7-3-9(5-12)4-8(2)10(7)6-15(11,13)14/h3-4H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQVBQHJHRKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CS(=O)(=O)Cl)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)

![5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2612341.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2612352.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612357.png)

![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)

![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)